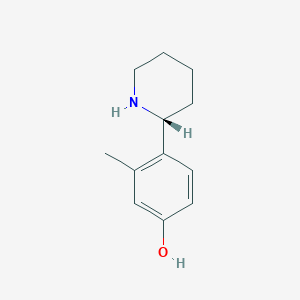

(R)-3-Methyl-4-(piperidin-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-methyl-4-[(2R)-piperidin-2-yl]phenol |

InChI |

InChI=1S/C12H17NO/c1-9-8-10(14)5-6-11(9)12-4-2-3-7-13-12/h5-6,8,12-14H,2-4,7H2,1H3/t12-/m1/s1 |

InChI Key |

PGTUQJGWJTYGLY-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)[C@H]2CCCCN2 |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C2CCCCN2 |

Origin of Product |

United States |

The Piperidine Phenol Scaffold: a Privileged Structure in Medicinal Chemistry

The combination of a piperidine (B6355638) ring and a phenol (B47542) group within a single molecular framework, known as the piperidine-phenol scaffold, is a well-established "privileged structure" in drug discovery. This term is used to describe molecular motifs that are capable of binding to multiple, often unrelated, biological targets. The prevalence of this scaffold in a wide array of biologically active compounds underscores its importance.

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, offers a combination of structural rigidity and conformational flexibility. This allows it to adopt various spatial arrangements to fit into the binding pockets of diverse proteins. Furthermore, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enabling it to participate in crucial ionic interactions with biological targets.

The phenol group, consisting of a hydroxyl group attached to an aromatic ring, is a versatile functional group in medicinal chemistry. It can act as both a hydrogen bond donor and acceptor, facilitating key interactions with amino acid residues in enzymes and receptors. The acidic nature of the phenolic hydroxyl group also contributes to its binding properties. The strategic placement of these two pharmacophoric elements in close proximity, as seen in (R)-3-Methyl-4-(piperidin-2-yl)phenol, creates a molecule with the potential for a wide range of biological activities.

The piperidine-phenol scaffold is a core component of numerous therapeutic agents, particularly those targeting the central nervous system. For instance, derivatives of 4-(3-hydroxyphenyl)piperidine (B9838) have been extensively investigated for their potent activity at opioid receptors. The orientation of the hydroxyphenyl group relative to the piperidine ring has been shown to be a critical determinant of whether a compound acts as an agonist or an antagonist at these receptors. Specifically, an equatorial orientation of the 4-(3-hydroxyphenyl) group is often associated with antagonist activity. nih.gov

The Crucial Role of Chirality and Enantiomer Specificity

The "(R)" designation in (R)-3-Methyl-4-(piperidin-2-yl)phenol signifies the presence of a specific three-dimensional arrangement at a chiral center within the molecule. A chiral center is a carbon atom that is attached to four different groups, resulting in two non-superimposable mirror images called enantiomers. These enantiomers, designated as (R) and (S), can have identical physical and chemical properties in an achiral environment but often exhibit profoundly different biological activities.

The biological environment, composed of chiral macromolecules such as proteins and nucleic acids, can differentiate between enantiomers. This stereoselectivity arises from the fact that the interaction between a chiral drug and its biological target is a three-dimensional event. Just as a right hand will not fit into a left-handed glove, one enantiomer may bind to a receptor or enzyme with high affinity and elicit a specific biological response, while the other enantiomer may be less active, inactive, or even produce undesirable or toxic effects.

The importance of enantiomer specificity is a fundamental concept in modern drug development. For example, in the case of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are opioid receptor antagonists, the (3R,4R)-isomer has been found to be a more potent antagonist than the (3S,4S)-isomer. nih.gov This highlights how subtle changes in the spatial arrangement of atoms can have a significant impact on biological function.

The synthesis of a single enantiomer, known as enantioselective synthesis, is a major focus in organic chemistry and is crucial for the development of safer and more effective drugs. A recent development in this area is the rhodium-catalyzed asymmetric reductive Heck reaction, which provides a pathway to enantioenriched 3-substituted piperidines. acs.org Such methods are vital for accessing specific stereoisomers like this compound for detailed biological evaluation.

The Current Research Landscape and Unexplored Avenues

Stereoselective Synthesis Approaches

Achieving the desired stereochemistry at the C2 position of the piperidine ring and its connection to the phenolic moiety is paramount. Stereoselective approaches are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiopure product.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives. This approach utilizes chiral catalysts to create the desired stereocenter during the formation of the piperidine ring.

Transition metal catalysis is a prominent strategy. For instance, iridium(I) catalysts with P,N-ligands have been successfully used in the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts to produce chiral piperidines. mdpi.com The reaction mechanism is thought to proceed via an outer-sphere dissociative pathway, where the stereochemistry is determined by the selective protonation of an enamine intermediate. mdpi.com Similarly, ruthenium(II) and rhodium(I) complexes have been employed for the double reduction of pyridine (B92270) derivatives and the hydrogenation of piperidinones to yield stereochemically defined piperidines. mdpi.com

Copper catalysts have also been developed for the enantioselective δ C-H cyanation of acyclic amines. This method involves an N-centered radical relay mechanism, where the chiral Cu catalyst facilitates both the initiation and termination of an intramolecular hydrogen atom transfer (HAT), leading to the formation of enantioenriched δ-amino nitriles which are precursors to chiral piperidines. nih.gov Furthermore, chiral phosphine (B1218219) catalysts have been used in the [4+2] annulation of imines with allenes to furnish functionalized piperidines with high enantioselectivity. nih.gov

Table 1: Examples of Asymmetric Catalysis in Piperidine Synthesis

| Catalyst Type | Reaction Type | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Iridium(I) with P,N-ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | High-volume synthesis capability | mdpi.com |

| Ruthenium(II) / Rhodium(I) | Double Reduction / Hydrogenation | Pyridine derivatives / Piperidinones | Forms cis-configured products | mdpi.com |

| Chiral Copper Catalyst | Enantioselective δ C-H Cyanation | Acyclic Amines | Radical-mediated remote C-H functionalization | nih.gov |

Enzymatic Kinetic Resolution in Phenol (B47542) and Piperidine Synthesis

Enzymatic kinetic resolution (EKR) is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org This technique leverages the stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus enantioenriched. wikipedia.org Lipases are commonly employed for this purpose, often in acylation or hydrolysis reactions. nih.govmdpi.com

The kinetic resolution of piperidine intermediates has been demonstrated in the synthesis of complex molecules. For example, the enzymatic acylation of a racemic piperidine intermediate using lipase (B570770) Toyobo LIP-300 and trifluoroethyl isobutyrate as the acylating agent resulted in the selective isobutyrylation of the (+)-enantiomer. nih.gov The acylated product could then be easily separated from the unreacted (-)-enantiomer. nih.gov This strategy is particularly valuable as the resolution of secondary amines via enzyme-catalyzed acylation is a relatively uncommon process. nih.govresearchgate.net

A chemo-enzymatic approach combines chemical synthesis with biocatalysis to produce stereo-defined piperidines. One such method involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines. nih.gov This process utilizes the oxidation of a tetrahydropyridine (B1245486) by 6-hydroxy-D-nicotine oxidase (6-HDNO) to activate the C=C bond, followed by a stereoselective reduction catalyzed by an ene-imine reductase (EneIRED). nih.gov

Table 2: Enzymatic Kinetic Resolution (EKR) Approaches

| Enzyme | Reaction Type | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Lipase (Toyobo LIP-300) | Acylation | Racemic piperidine atropisomers | Selective acylation of one enantiomer allows for separation | nih.gov |

| Candida rugosa Lipase | Transesterification | Racemic 1-(isopropylamino)-3-phenoxy-2-propanol | Optimal system developed using specific ionic liquids and acyl donors | mdpi.com |

Chiral Auxiliary-Mediated Synthesis of Enantiopure Intermediates

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of substituted piperidines, chiral amines can serve as both a reactant and the source of chirality. An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been developed for the asymmetric synthesis of substituted NH-piperidines with high enantiomeric excess (>95% ee). rsc.org

Another example involves the use of chiral oxazolopiperidone lactams as versatile intermediates. These can be prepared and then elaborated through various synthetic steps to yield enantiopure piperidine-containing natural products. acs.org Similarly, the asymmetric synthesis of (R)-(+)-2-methypiperazine has been achieved using (R)-(−)-phenylglycinol as a chiral auxiliary, which is condensed with N-Boc glycine. rsc.org This intermediate is then cyclized and reduced to form the desired chiral piperazine (B1678402) scaffold, demonstrating a pathway that could be adapted for piperidine synthesis. rsc.org

Multi-Component Reaction Pathways for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are atom-economical and allow for the rapid construction of complex molecular scaffolds, such as substituted piperidines.

Mannich-Type Condensations for Piperidine Ring Formation

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.govacs.org It is a powerful tool for constructing nitrogen-containing rings.

A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This method, inspired by the biosynthesis of piperidine alkaloids, utilizes a functionalized dienolate, an aldehyde, and an amine to generate a cyclized chiral dihydropyridinone, which serves as a versatile intermediate for various chiral piperidine compounds. rsc.org Diastereoselective reductive cyclization of amino acetals prepared via the nitro-Mannich reaction is another strategy to control the stereochemistry of the resulting piperidine ring. nih.gov The stereochemistry established in the initial Mannich reaction is retained during the subsequent cyclization step. nih.gov

4-Piperidones are frequently synthesized via the addition of a primary amine to two equivalents of an α,β-unsaturated ester like alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation sequence. dtic.mil

Table 3: Mannich-Type Reactions for Piperidine Synthesis

| Reaction Variant | Components | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|---|

| Three-component Vinylogous Mannich | Dienolate, Aldehyde, Amine | Chiral dihydropyridinone | Biosynthesis-inspired, stereoselective assembly | rsc.org |

| Nitro-Mannich/Reductive Cyclization | Functionalized acetals, Imines | Amino acetals | Diastereoselective control retained through cyclization | nih.gov |

Other Condensation Reactions for Heterocyclic Scaffolds

Beyond the Mannich reaction, various other condensation reactions are employed to construct the piperidine ring and related heterocyclic systems. The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a key step in the synthesis of 4-piperidones and 2,4-diketopiperidines. dtic.mil

The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, can also be a part of a sequence to form heterocyclic rings. acs.org For example, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates, catalyzed by piperidine and acetic acid, can lead to cyclized indene (B144670) derivatives, showcasing a cyclization strategy following a condensation step. acs.org

More broadly, the condensation of compounds like 2-aminothiophenols with various carbonyl compounds is a well-established method for creating benzothiazoles, illustrating a general principle of forming heterocyclic rings through condensation and subsequent cyclization. mdpi.com Novel multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, have been used to synthesize imidazo[1,2-a]pyrazines, which are structurally related to key biological molecules. rug.nl Similarly, a tandem aza[4+2]cycloaddition/allylboration four-component reaction has been developed for the high-throughput synthesis of polysubstituted piperidines. nih.gov These MCRs provide rapid access to diverse libraries of complex heterocyclic compounds. nih.govrug.nl

Derivatization Strategies for Phenolic and Piperidine Moieties

The this compound scaffold contains two key functional groups that are amenable to a variety of chemical transformations: the phenolic hydroxyl group and the secondary amine of the piperidine ring. These sites allow for the systematic modification of the parent molecule to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

The phenolic hydroxyl group can be readily alkylated or acylated to introduce a wide range of substituents. These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Alkylation: O-alkylation of phenols is a common transformation that can be achieved under various conditions. A widely used method is the Williamson ether synthesis, which involves the reaction of a phenolate (B1203915) anion with an alkyl halide. pharmaxchange.info The phenolate is typically generated in situ by treating the phenol with a base such as sodium hydroxide, potassium carbonate, or sodium hydride. alfa-chemistry.comthieme-connect.de The choice of solvent can influence the reaction's outcome, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally favoring O-alkylation. pharmaxchange.info For instance, the reaction of a phenol with an alkyl halide in the presence of potassium carbonate in a suitable solvent like methanol (B129727) can provide the corresponding ether in good yield. thieme-connect.de Catalytic methods using Lewis acids or Brønsted acids have also been developed for the O-alkylation of phenols with alcohols, offering a greener alternative with water as the only byproduct. google.com Solid-supported catalysts, such as silica (B1680970) gel-supported aluminum phenolate, have been shown to effectively catalyze the alkylation of phenols with alkenes, demonstrating ortho-selectivity. whiterose.ac.uk

Acylation: The phenolic hydroxyl group can be converted to an ester through acylation. This is typically accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640). libretexts.orglibretexts.org The reaction with acyl chlorides is often rapid at room temperature. chemguide.co.uk For less reactive acylating agents, or to increase the reaction rate, the phenol can be first converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. libretexts.org Acylation can also be carried out using an acid anhydride, often with gentle heating. libretexts.org The use of a combination of acetic acid and acetic anhydride has been reported to improve yields in the acylation of phenols. ajptr.com

Below is a table summarizing typical conditions for these transformations:

| Transformation | Reagents | Base | Solvent | Typical Conditions |

| O-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, NaH | DMF, Acetonitrile | Room temperature to elevated temperatures. thieme-connect.deresearchgate.net |

| Dimethyl Sulfate | NaOH | Water/Methanol | pH control (8-9) for selective methylation. alfa-chemistry.com | |

| Alkenes | Solid-supported Al-phenolate | - | Varies with catalyst and alkene. whiterose.ac.uk | |

| O-Acylation | Acyl Chloride (e.g., RCOCl) | (Optional: Pyridine, NEt₃) | Dichloromethane, THF | Room temperature. libretexts.org |

| Acid Anhydride (e.g., (RCO)₂O) | (Optional: NaOAc) | Acetic Acid | Gentle heating. nih.gov |

The secondary amine of the piperidine ring is a versatile handle for introducing a variety of substituents, which can significantly impact the molecule's basicity, polarity, and interaction with biological targets. nih.gov

N-Alkylation: The nitrogen of the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (NEt₃). To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide is often added slowly to an excess of the piperidine compound. researchgate.net Reductive amination represents another powerful method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄).

N-Acylation: N-acylation is a straightforward method to introduce an amide functionality. This can be achieved by reacting the piperidine with an acyl chloride or an acid anhydride. libretexts.org The reaction with acyl chlorides is generally vigorous and may be performed in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl produced. libretexts.org Acid anhydrides also serve as effective acylating agents. nih.gov In some cases, catalyst-free N-acylation reactions can be achieved under neat conditions or in water, offering a more environmentally friendly approach. researchgate.net

A summary of common N-alkylation and N-acylation conditions is provided in the table below:

| Transformation | Reagents | Base/Catalyst | Solvent | Typical Conditions |

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, DIPEA | DMF, Acetonitrile | Room temperature to 70°C. researchgate.net |

| Aldehyde/Ketone + NaBH₄ | - | Methanol, Ethanol | Reductive Amination. | |

| N-Acylation | Acyl Chloride (e.g., RCOCl) | NEt₃, Pyridine | Dichloromethane, THF | Room temperature. |

| Acid Anhydride (e.g., (RCO)₂O) | - | Neat, Water | Often requires heating. researchgate.net |

Beyond direct derivatization of the hydroxyl and amino groups, the aromatic ring and the piperidine core can undergo various functional group interconversions to further diversify the molecular structure.

Aromatic Ring Modifications: The phenol ring is susceptible to electrophilic aromatic substitution reactions, such as nitration and halogenation.

Nitration: The nitration of phenols can introduce a nitro group onto the aromatic ring, which can then be further transformed, for example, by reduction to an amino group. The regioselectivity of nitration (ortho vs. para) is highly dependent on the reaction conditions, including the nitrating agent and the solvent. For instance, using metal nitrates like copper(II) nitrate (B79036) in anhydrous organic solvents can offer high selectivity. Protecting the phenolic hydroxyl group as an oxalate (B1200264) ester before nitration has been shown to be a method for achieving high selectivity for the 4-nitro product. google.com

Halogenation: Halogenation of phenols, for instance with N-chlorosuccinimide (NCS) in the presence of a catalyst like TEMPO, can introduce halogen atoms onto the aromatic ring. nih.gov These halogenated derivatives can serve as handles for further cross-coupling reactions.

Piperidine Core Modifications: The piperidine ring itself can be a substrate for various transformations.

Oxidation: The piperidine ring can be oxidized to the corresponding piperidin-4-one. For example, 3,3-dimethyl-2,6-bis(3,4,5-tri-methoxyphenyl) piperidin-4-one has been synthesized via a Mannich condensation reaction. nih.gov

Ring-Opening: Under certain conditions, the piperidine ring can undergo ring-opening reactions, providing access to acyclic aminoaldehydes or their derivatives. purdue.edu

The following table outlines some of these functional group interconversions:

| Transformation | Reagent(s) | Product Type | Reference |

| Aromatic Nitration | Cu(NO₃)₂·3H₂O | Nitrophenol | |

| Aromatic Halogenation | NCS, [TEMPO][OTf] | Halogenated phenol | nih.gov |

| Piperidine Oxidation | Mannich Condensation | Piperidin-4-one | nih.gov |

Isolation and Purification Techniques for Enantiopure Compounds

The isolation and purification of a single enantiomer from a racemic mixture is a critical step in the development of chiral drugs. Several techniques are available for the enantioseparation of piperidine derivatives.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed. nih.govhplc.eu For example, a Chiralcel OJ-R column, which is a cellulose tris(4-methyl benzoate) based CSP, has been used for the enantiomeric separation of various piperidine-2,6-dione compounds. The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for achieving optimal separation. hplc.eusigmaaldrich.com

Diastereomeric Salt Crystallization: Another classical method for resolving racemates is through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer can then be liberated from the separated diastereomeric salt by treatment with a base.

Preparative Chromatography: For obtaining larger quantities of enantiopure material, preparative chiral chromatography is often employed. This technique is a scaled-up version of analytical chiral HPLC. sielc.com

The table below summarizes key aspects of these purification techniques:

| Technique | Principle | Key Considerations |

| Chiral HPLC | Diastereomeric interactions with a chiral stationary phase. | Choice of chiral column (e.g., cellulose or amylose-based), mobile phase composition, and detection method. hplc.eusigmaaldrich.com |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Selection of an appropriate chiral resolving agent and crystallization solvent. |

| Preparative Chiral Chromatography | Scaled-up version of analytical chiral HPLC for isolating larger quantities. | Column loading capacity, solvent consumption, and fraction collection strategy. sielc.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive data on the connectivity, chemical environment, and spatial relationships of the atoms.

The ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, offering clues to their location within the structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, the phenolic hydroxyl proton, the secondary amine proton, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (multiplicity) reveal the number of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts distinguish between aromatic, aliphatic, and functionalized carbons. Based on analogous structures like 3-methylphenol and various piperidine derivatives, the predicted chemical shifts are tabulated below. rsc.orgchemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenolic OH | ~9.0-10.0 | Broad Singlet |

| Aromatic H (on C2) | ~6.9-7.1 | Singlet |

| Aromatic H (on C5, C6) | ~6.6-6.8 | Multiplet |

| Piperidine NH | ~2.5-3.5 | Broad Singlet |

| Piperidine H (on C2) | ~3.0-3.2 | Multiplet |

| Piperidine H (on C6, axial & eq.) | ~2.6-3.1 | Multiplet |

| Aromatic CH₃ | ~2.2 | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (Aromatic, C-OH) | ~155 |

| C2 (Aromatic) | ~139 |

| C1, C5, C6 (Aromatic) | ~115-130 |

| C3 (Aromatic, C-CH₃) | ~121 |

| C2 (Piperidine) | ~55-60 |

| C6 (Piperidine) | ~45-50 |

| C3, C4, C5 (Piperidine) | ~20-35 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the complete molecular structure, including its stereochemistry. rsc.orgrsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would reveal the spin systems of the piperidine ring, showing correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6. It would also confirm the coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would be expected between the piperidine H-2 proton and the aromatic carbons C-3 and C-4, confirming the attachment point of the piperidine ring to the phenol ring. Correlations from the methyl protons to aromatic carbons C-2, C-3, and C-4 would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY is critical for determining the relative stereochemistry and conformation. For the (R) configuration, specific through-space interactions would be observed, for example, between the proton at C-2 of the piperidine ring and the protons of the methyl group at C-3 of the phenol ring, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the molecular weight and molecular formula of a compound. For this compound (C₁₂H₁₇NO), the expected monoisotopic mass is approximately 191.1310 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby validating the molecular formula. drugbank.comnih.gov

The fragmentation pattern observed in the mass spectrum gives structural clues. Common fragmentation pathways for piperidine-containing compounds involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. miamioh.edu For this molecule, a primary fragmentation would be the loss of a hydrogen radical from the molecular ion to form a stable iminium ion, or cleavage within the piperidine ring, leading to characteristic fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule. researchgate.netwizeprep.comchemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum shows absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:

A broad band around 3200-3600 cm⁻¹ for the O-H stretch of the phenol group.

A moderate band around 3300-3500 cm⁻¹ for the N-H stretch of the secondary amine.

Bands around 2850-3000 cm⁻¹ for aliphatic C-H stretching (piperidine and methyl).

A band just above 3000 cm⁻¹ for aromatic C-H stretching.

Sharp peaks around 1500 and 1600 cm⁻¹ corresponding to C=C stretching within the aromatic ring.

Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Phenol | O-H stretch | 3200-3600 (broad) |

| Secondary Amine | N-H stretch | 3300-3500 (moderate) |

| Aromatic C-H | C-H stretch | 3010-3100 |

| Aliphatic C-H | C-H stretch | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on electronic transitions within the molecule. The phenol ring acts as a chromophore. It is expected to exhibit characteristic absorption maxima (λmax) in the ultraviolet region, typically around 270-280 nm, corresponding to π → π* transitions of the aromatic system. The exact position of the maximum can be influenced by solvent polarity.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles.

Most importantly, this technique can unambiguously determine the absolute stereochemistry of the chiral center at position 2 of the piperidine ring, confirming the (R) configuration. wikipedia.org It would also reveal the preferred solid-state conformation of the molecule, including the puckering of the piperidine ring (likely a chair conformation) and the relative orientation of the phenol and piperidine substituents. The bulky 3-methyl-4-hydroxyphenyl group would be expected to occupy an equatorial position on the piperidine ring to minimize steric strain.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration

As a chiral molecule, this compound interacts with plane-polarized light. Chiroptical methods measure this interaction and are essential for confirming the absolute configuration and determining the enantiomeric purity of a sample.

Optical Rotation: A solution of the pure (R)-enantiomer will rotate plane-polarized light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)). The magnitude and sign of this rotation are characteristic physical properties of the compound under specific conditions (concentration, solvent, temperature, and wavelength).

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The phenolic chromophore, being in a chiral environment, will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects). This spectrum can often be compared with theoretical calculations or with spectra of related compounds of known configuration to provide further evidence for the absolute stereochemistry. wikipedia.org

Computational Chemistry and Molecular Modeling Studies of R 3 Methyl 4 Piperidin 2 Yl Phenol

Quantum Chemical Calculations (e.g., DFT) for Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For (R)-3-Methyl-4-(piperidin-2-yl)phenol, DFT would be employed to determine its most stable three-dimensional geometry, a process known as geometry optimization. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of the atoms.

Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which is critical for understanding intermolecular interactions. nih.gov

In studies of similar phenolic or piperidine-containing compounds, DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully used to optimize molecular structures and analyze electronic properties. nih.govresearchgate.net

Table 1: Predicted Electronic Properties of this compound (Illustrative Example based on similar compounds)

| Property | Predicted Value | Significance |

| Energy of HOMO | -6.2 eV | Relates to the ability to donate electrons. |

| Energy of LUMO | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability. nih.gov |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. nih.gov |

These values are illustrative and would need to be confirmed by specific DFT calculations for the compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. An MD simulation would model the movements of the atoms in this compound in a simulated environment, such as in water, to mimic physiological conditions. nih.gov

This technique is particularly useful for conformational analysis. The piperidine (B6355638) ring in the molecule can adopt different conformations (e.g., chair, boat), and the orientation of the phenol (B47542) group relative to the piperidine ring can vary. MD simulations can reveal the preferred conformations and the energy barriers between them.

Furthermore, if a biological target is known or predicted, MD simulations can be used to study the stability of the ligand-target complex. nih.gov By simulating the complex over tens or hundreds of nanoseconds, one can observe how the ligand adjusts its position within the binding site and how the protein structure might respond. Key metrics from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. nih.gov

Molecular Docking and Scoring for Predicted Biological Target Binding

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, typically a protein. nih.gov For this compound, docking studies could be performed against a variety of potential protein targets to hypothesize its mechanism of action. This process involves generating a multitude of possible binding poses of the molecule within the active site of the protein and then using a scoring function to estimate the binding affinity for each pose.

The scoring function provides a value, often in kcal/mol, that approximates the free energy of binding. A more negative score generally indicates a more favorable binding interaction. nih.gov Successful docking studies on other piperidine derivatives have identified key interactions, such as hydrogen bonds between the piperidine nitrogen or phenolic hydroxyl group and amino acid residues in the target's active site, as well as hydrophobic interactions involving the phenyl and methyl groups. nih.govnih.gov For instance, in studies of other complex molecules containing piperidine, binding affinities ranging from -8 to -10 kcal/mol have been reported for promising inhibitors. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Result | Details |

| Binding Affinity (Score) | -7.8 kcal/mol | Indicates a potentially stable binding interaction. |

| Key Interactions | Hydrogen bond with ASP145Hydrogen bond with GLU98Pi-Pi stacking with PHE80 | The phenolic -OH and piperidine -NH are predicted to form hydrogen bonds. The phenyl ring is predicted to interact with an aromatic residue. |

| Predicted Target | Hypothetical Kinase X | Based on docking against a library of common drug targets. |

These results are hypothetical and serve as an example of the output from a molecular docking study.

Prediction of Spectroscopic Data (NMR, IR)

Computational methods can also predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the identity and structure of a synthesized compound.

DFT calculations can be used to predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. researchgate.net By comparing the predicted spectrum to the experimental one, researchers can validate the structure of the molecule. Similarly, the vibrational frequencies of the chemical bonds can be calculated to generate a theoretical IR spectrum. researchgate.net Specific peaks in the IR spectrum correspond to particular functional groups, such as the O-H stretch of the phenol, the N-H stretch of the piperidine, and the C-H stretches of the aromatic and aliphatic parts of the molecule. While direct spectroscopic predictions for the title compound are not available, studies on related structures demonstrate the utility of this approach. researchgate.net

Cheminformatics Analysis for Structural Similarity and Scaffold Exploration

Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, cheminformatics tools can be used to search large databases for structurally similar compounds. This can help in identifying known drugs or bioactive molecules that share the same core scaffold, providing clues about the potential biological activities of the target compound.

Furthermore, analysis of physicochemical properties, often guided by frameworks like Lipinski's Rule of Five, can predict the "drug-likeness" of a molecule. nih.govnih.gov These calculations assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to evaluate the likelihood of a compound being an orally active drug. This type of in silico analysis is a standard part of modern drug discovery pipelines. nih.govresearchgate.net

Biological Activity Profiles and Molecular Mechanisms of R 3 Methyl 4 Piperidin 2 Yl Phenol

Enzyme Inhibition Studies

Mechanistic Insights into Enzyme-Compound Interactions

Due to the lack of kinetic inhibition data, there are no published mechanistic insights into how (R)-3-Methyl-4-(piperidin-2-yl)phenol might interact with the aforementioned enzymes.

Receptor Binding and Modulation Assays

Opioid Receptor Ligand Binding and Selectivity (Mu, Delta, Kappa)

There is no specific data available from ligand binding assays to quantify the affinity (e.g., Ki, IC50) or selectivity of this compound for the mu (µ), delta (δ), or kappa (κ) opioid receptors.

While structurally related compounds, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, have been investigated as pure opioid receptor antagonists, this information cannot be directly extrapolated to this compound due to differences in substitution and stereochemistry which are known to significantly impact opioid receptor affinity and efficacy. acs.orgnih.gov

Cannabinoid Receptor (CB1) Allosteric Modulation

No studies were found that investigate or report on the activity of this compound as a potential allosteric modulator of the cannabinoid receptor 1 (CB1). Research into CB1 allosteric modulators has identified other distinct chemical scaffolds, but this specific compound is not mentioned in that context. nih.govnih.gov

Other G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that play crucial roles in cellular signaling. The interaction of small molecules with these receptors can modulate a wide array of physiological responses. While the primary targets of many synthetic compounds are often well-defined, investigations into their off-target effects or broader interaction profiles can reveal novel therapeutic potentials. The structural motifs present in this compound, namely the phenol (B47542) and piperidine (B6355638) rings, are found in numerous compounds known to interact with various GPCRs. For instance, phenolic compounds have been identified as ligands for cannabinoid receptors, which are a class of GPCRs. Similarly, the piperidine scaffold is a common feature in ligands targeting dopamine (B1211576) and muscarinic acetylcholine (B1216132) receptors. However, specific studies detailing the binding profile of this compound with a broad range of GPCRs are not extensively documented in publicly available literature. Further screening and binding assays would be necessary to fully elucidate its GPCR interaction profile.

Cellular Activity and Mechanistic Pathways

The cellular effects of a compound are a direct consequence of its interaction with molecular targets and the subsequent modulation of intracellular signaling pathways. The following sections explore the documented cellular activities of compounds structurally related to this compound, providing a potential framework for its biological activities.

Antimicrobial Activity Against Bacterial and Fungal Strains

Anticancer Activity in Cell Lines (e.g., Proliferation Inhibition, Apoptosis Induction)

The piperidine and phenol structural motifs are present in a variety of compounds that have demonstrated anticancer properties. For example, some 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of hematological cancer cell lines and increase the expression of apoptosis-promoting genes like p53 and Bax. Other piperidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells. Phenolic compounds, in general, are also well-documented for their antiproliferative activities against a range of cancer cells. However, specific studies detailing the anticancer activity of this compound in different cancer cell lines, including data on proliferation inhibition and apoptosis induction, are not extensively reported.

| Related Piperidine Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines (H929, MV-4-11) | Reduced cell growth, increased mRNA expression of p53 and Bax | |

| 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) derivatives | T-47D, HeLa, HepG2, MCF-7 | Growth inhibition | |

| (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives | Human leukemia cells (K562 and Reh) | Antiproliferative activity, induction of apoptosis |

Investigation of Intracellular Signaling Cascades (e.g., PI3K/Akt Pathway)

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. The activation of this pathway is a common event in tumor progression. While the direct effect of this compound on the PI3K/Akt pathway has not been specifically elucidated in the available literature, it is a plausible area of investigation given the anticancer potential of related structures. For instance, targeting the PI3K/Akt pathway is a key strategy in the development of treatments for cancers where this pathway is overactive.

Antioxidant Activity and Reactive Oxygen Species Modulation

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. A synthesized compound, 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI), which shares structural similarities, has been shown to be a scavenger of superoxide (B77818) radicals in human neutrophils. This activity suggests that THPI can modulate cellular processes affected by reactive oxygen species. Given the phenolic nature of this compound, it is likely to possess antioxidant capabilities, although specific experimental data on its radical scavenging activity and modulation of reactive oxygen species are needed for confirmation.

| Related Compound | System/Assay | Observed Antioxidant Effect | Reference |

| 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI) | Human neutrophils stimulated with N-formyl-Met-Leu-Phe | Scavenger of superoxide radicals (66% inhibition at 50 µM) |

Pharmacological Profile in In Vitro Models (Mechanistic Focus)

The in vitro pharmacological profile of a compound provides fundamental insights into its mechanism of action. For example, the related compound 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI) was found to inhibit voltage-dependent L-type Ca2+ currents in NG108-15 cells, with an IC50 value of 3.60 +/- 0.81 microM. This suggests a potential mechanism for affecting neuronal or neuroendocrine functions. While this provides a potential avenue for investigation, a detailed in vitro pharmacological profile focusing on the mechanistic aspects of this compound itself is not currently available in the public domain.

Enzymatic Degradation and Metabolic Stability in Cellular Fractions (e.g., S9 fractions)

No specific data regarding the enzymatic degradation or metabolic stability of this compound in S9 fractions or other cellular fractions were identified in the public domain.

Membrane Permeability Studies (e.g., MDCK-MDR1 cells)

No specific data from membrane permeability studies of this compound using MDCK-MDR1 cells or similar models were found in the available literature.

Structure Activity Relationship Sar Studies of R 3 Methyl 4 Piperidin 2 Yl Phenol and Its Analogues

Impact of Stereochemistry on Biological Activity and Selectivity

For analogues of 3-methyl-4-(3-hydroxyphenyl)piperidine, stereochemistry has a profound impact. Studies on related compounds, such as the isomers of 3-Br-acivicin, have shown that only the natural (5S, αS) isomers exhibit significant biological activity, suggesting that stereoselective uptake or target interaction is crucial. nih.gov This principle extends to many piperidine (B6355638) derivatives, where chirality can lead to substantial differences in potency and efficacy. nih.gov

In the context of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are close analogues, the stereochemical orientation of the methyl groups on the piperidine ring is a key determinant of their opioid receptor properties. While N-substituted analogues of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine are generally pure opioid receptor antagonists, their potency is influenced by the stereochemistry. acs.org The specific spatial arrangement of substituents affects how the molecule fits into the receptor's binding pocket, highlighting that even subtle changes in stereoisomerism can dramatically alter the pharmacological outcome. nih.govnih.gov

Systematic Substituent Variations on the Piperidine Ring

The piperidine ring is a common scaffold in numerous pharmaceuticals and serves as a versatile template for synthetic modification. nih.govnih.gov Systematic variations of substituents on this ring are a cornerstone of SAR studies, allowing for the fine-tuning of a compound's potency, selectivity, and metabolic stability.

N-Substituent Effects on Potency and Binding

The nitrogen atom of the piperidine ring is a frequent site for modification. In many opioid families, such as morphinans and benzomorphans, the nature of the N-substituent is critical for modulating the balance between agonist and antagonist activity. acs.org Typically, N-methyl analogues present as pure agonists, whereas larger groups like N-allyl or N-cyclopropylmethyl often confer antagonist properties. acs.org

For analogues of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, the N-substituent primarily affects antagonist potency and receptor selectivity, rather than determining the intrinsic activity (agonist vs. antagonist). acs.org All N-substituted analogues in this series, including the N-methyl version, have been found to be pure opioid receptor antagonists. acs.org A systematic study revealed that N-phenylpropyl analogues were consistently more potent than their corresponding N-methyl counterparts. acs.org

Table 1: Effect of N-Substituent on Opioid Receptor Antagonist Potency

| Base Compound | N-Substituent | Relative Potency |

|---|---|---|

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | -CH₃ | Potent Antagonist |

This table illustrates the general trend observed where larger N-substituents increase antagonist potency in this specific series of compounds.

Methyl Group Position and Stereochemical Effects

The position and stereochemistry of methyl groups on the piperidine ring significantly influence the pharmacological profile. In studies of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of both the 3-methyl and 4-methyl groups was found to increase the potency as an opioid receptor antagonist compared to analogues lacking one or both of these groups. acs.org

However, these methyl groups are not an absolute requirement for achieving pure opioid antagonism. acs.org Analogues without the 3-methyl or 4-methyl substituents can still function as potent antagonists at μ (mu) and κ (kappa) opioid receptors. acs.org This suggests that while the methyl groups enhance potency, likely by optimizing the conformation for receptor binding, the core pharmacophore for antagonism resides in the 4-(3-hydroxyphenyl)piperidine (B9838) scaffold itself. In other series, the presence of a methyl group at position 3 or 4 of a piperidine ring was also shown to be crucial for enhancing anticancer activity. ajchem-a.com

Interestingly, replacing the 4-methyl group with a larger substituent, such as a propyl group, can shift the pharmacological profile from pure antagonism to a mixed agonist-antagonist effect. acs.org

Substituents at Other Piperidine Ring Positions

The introduction of substituents at various other positions on the piperidine ring allows for a comprehensive exploration of the SAR. The development of synthetic methods for site-selective C-H functionalization has enabled the generation of positional analogues with substituents at C2, C3, or C4, which would otherwise be challenging to synthesize. nih.govresearchgate.net

In the 2,3,4,5-tetrahydro-1H-2-benzazepine series, a related heterocyclic system, the introduction of a 3-alkyl substituent led to a decrease in both phenylethanolamine N-methyltransferase (PNMT) inhibitory activity and α2-adrenoceptor affinity, indicating that this position may be sensitive to steric bulk. nih.gov Conversely, placing a hydroxyl group at the 4-position of the same scaffold resulted in poor PNMT inhibitory activity. nih.gov These findings underscore the high degree of positional sensitivity for substitutions on the heterocyclic ring.

Modifications of the Phenolic Moiety

The phenolic hydroxyl group is a critical feature for the activity of many receptor ligands, often acting as a key hydrogen bond donor or acceptor. researchgate.net However, phenols can be susceptible to rapid metabolism (e.g., glucuronidation), which can lead to poor oral bioavailability. researchgate.net Therefore, modifying this group or replacing it with a bioisostere is a common strategy in drug design to improve pharmacokinetic properties while retaining or enhancing biological activity. researchgate.netmdpi.com

Hydroxyl Group Modifications and Bioisosteric Replacements

Bioisosterism refers to the substitution of a functional group with another group that has similar physical or chemical properties, with the goal of producing a compound with similar biological activity. nih.govcambridgemedchemconsulting.com A wide range of functional groups have been explored as bioisosteric replacements for the phenolic hydroxyl group. researchgate.net

In a series of diaryl amino piperidine delta opioid agonists, researchers successfully replaced the phenolic hydroxyl group with a primary amide. nih.gov This modification not only retained but enhanced the agonist activity at the delta receptor, while also increasing selectivity over mu and kappa receptors and improving in vitro metabolic stability. nih.gov

Table 2: Examples of Phenol (B47542) Bioisosteric Replacements and Their Rationale

| Original Group | Bioisosteric Replacement | Potential Advantages | Reference |

|---|---|---|---|

| Phenol (-OH) | Primary Amide (-CONH₂) | Enhanced activity, improved selectivity, increased metabolic stability. | nih.gov |

| Phenol (-OH) | Fluorine (-F) | Blocks metabolic oxidation, modulates physicochemical properties. | chemrxiv.org |

Substituent Effects on the Aromatic Ring

The substitution pattern on the phenolic ring of (R)-3-Methyl-4-(piperidin-2-yl)phenol is a critical determinant of its pharmacological profile. The orientation and electronic properties of substituents can significantly influence the interaction of the molecule with its biological target.

In a broader context of phenol derivatives, the electronic features of the phenolic hydroxyl group (C-O-H) have been shown to significantly affect their biological activities. The inductive and resonance effects of different substituents can be quantitatively described and correlated with activity through computational models. nih.gov

Linker Modifications and Scaffold Variations for Enhanced Activity

Alterations to the linker connecting the piperidine and phenyl moieties, as well as modifications to the core scaffold, represent another avenue for optimizing the activity of this compound analogues. The length, rigidity, and chemical nature of the linker can profoundly impact the spatial orientation of the key pharmacophoric elements and their fit within a receptor binding pocket.

For instance, in a series of 4-oxypiperidine ethers, replacing a flexible alkyl linker with more rigid aromatic or bicyclic systems, such as benzene, biphenyl, or naphthalene, was shown to influence receptor affinity. mdpi.com Specifically, substitution at the para-position of an aromatic linker was found to enhance antagonistic activity at the H3 receptor. mdpi.com

Furthermore, the introduction of unsaturation in the piperidine ring has been observed to increase potency in other classes of piperidine-containing compounds, suggesting that conformational rigidity can be a key factor. google.com The replacement of the piperidine ring with other heterocyclic systems, such as morpholine, has also been explored, though in some cases, this has led to a loss of activity. google.com

While these examples from related compound series provide valuable insights, specific studies detailing linker modifications and scaffold variations for this compound, along with corresponding activity data, are not currently present in publicly accessible literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding further drug discovery efforts.

The development of a robust QSAR model relies on a dataset of compounds with well-defined structural variations and corresponding biological activity data. Various molecular descriptors, which quantify different physicochemical properties of the molecules, are used to build the model.

For classes of compounds like phenyl piperidine derivatives, QSAR studies have been successfully applied to build predictive models for their biological activity. Similarly, QSAR models for phenol derivatives have been developed to predict their toxicity based on electronic descriptors. nih.gov These studies demonstrate the feasibility of applying QSAR to understand the SAR of piperidinyl-phenol scaffolds.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to generate a mathematical equation correlating the descriptors with biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Despite the potential of QSAR to elucidate the SAR of this compound and its analogues, no specific QSAR models for this compound series have been published in the available scientific literature. The generation of such a model would require a substantial dataset of synthesized and tested analogues, which does not appear to be publicly available at this time.

Potential Research Applications of R 3 Methyl 4 Piperidin 2 Yl Phenol

As a Chemical Probe for Biological Pathways and Target Validation

There is no publicly available research detailing the use of (R)-3-Methyl-4-(piperidin-2-yl)phenol as a chemical probe. For a compound to be utilized as a chemical probe, it typically requires demonstrated high potency and selectivity for a specific biological target, along with a well-understood mechanism of action. Such data for this compound has not been found.

As a Lead Compound for Further Chemical Biology Investigations

The role of a lead compound is to serve as a starting point for the design and synthesis of new, more potent, and selective analogs. This process relies on initial data regarding the compound's biological activity and structure-activity relationships. Without any foundational research on the biological effects of this compound, its potential as a lead compound remains unevaluated and speculative.

Development of Novel Analytical Standards and Reference Materials for Related Compounds

The development of analytical standards and reference materials is contingent on the synthesis and characterization of a high-purity compound. While the synthesis of related structures may be inferred from general chemical principles, no specific methods for the preparation and purification of this compound to the standards required for a reference material have been reported.

Future Research Directions and Outlook

Advanced Stereochemical Control in Synthesis and Characterization

The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological function. For (R)-3-Methyl-4-(piperidin-2-yl)phenol, which possesses stereogenic centers, the ability to selectively synthesize and characterize each stereoisomer is fundamental. Future research should focus on developing more efficient and highly stereoselective synthetic routes.

Detailed Research Findings:

Modern synthetic strategies offer powerful tools for achieving high levels of stereochemical control. Methodologies such as gold-catalyzed cyclization of N-homopropargyl amides present a modular and flexible approach to creating substituted piperidines. nih.govscispace.com This method, which can be performed as a one-pot reaction involving sequential cyclization, reduction, and rearrangement, has shown excellent diastereoselectivities. nih.govscispace.com Another promising avenue is the use of radical cyclizations, which have been successfully employed in the stereoselective synthesis of 2,4,5-trisubstituted piperidines. nih.govacs.org These reactions can proceed with high diastereoselectivity, in some cases yielding a single diastereoisomer. nih.govacs.org

Furthermore, the use of chiral auxiliaries, such as those derived from carbohydrates like D-arabinopyranosylamine, has proven effective in guiding the stereochemical outcome of reactions to form piperidine (B6355638) derivatives. researchgate.net These auxiliaries leverage the inherent chirality and conformational preferences of sugars to direct nucleophilic additions with high diastereoselectivity. researchgate.net

For characterization, advanced analytical techniques are indispensable. While standard methods like 1H and 13C NMR are crucial, more sophisticated techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for unambiguously determining the relative stereochemistry of substituents on the piperidine ring. nih.gov Ultimately, single-crystal X-ray crystallography provides the definitive assignment of both relative and absolute stereochemistry, as demonstrated in the characterization of related complex piperidine derivatives. nih.gov Future work should aim to apply these advanced synthetic and characterization techniques to produce and verify the stereochemical purity of this compound and its novel analogues.

Comprehensive Mechanistic Elucidation of Biological Actions at the Molecular Level

A deep understanding of how this compound interacts with its biological targets at the molecular level is critical for rational drug design and optimization. Future research should employ a combination of computational and experimental techniques to fully elucidate these mechanisms.

Detailed Research Findings:

Molecular modeling serves as a powerful tool to predict and analyze the binding modes of piperidine-based ligands. nih.govacs.org Computational docking and molecular dynamics (MD) simulations can reveal the specific interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, between the compound and amino acid residues within the binding site of a target protein. nih.govrsc.org For instance, studies on piperidine-based ligands targeting the sigma-1 receptor (S1R) have used docking and MD simulations to identify key residues like Glu172 and Asp126 that are crucial for binding. nih.govrsc.org This level of detail allows for a structure-based approach to designing new derivatives with enhanced affinity and selectivity.

Structure-activity relationship (SAR) studies are also vital. By systematically modifying the structure of this compound—for example, by altering substituents on the phenyl or piperidine rings—and assessing the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the pharmacophore. researchgate.netnih.gov This experimental approach, when combined with computational modeling, can accelerate the identification of key structural features responsible for the compound's biological effects. Future investigations should focus on a synergistic application of these methods to create a detailed molecular map of the interactions governing the activity of this compound.

Exploration of Novel Biological Targets and Therapeutic Areas

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active molecules and pharmaceuticals. wikipedia.orgnih.gov This suggests that this compound and its derivatives may have therapeutic potential beyond their initially identified targets.

Detailed Research Findings:

The versatility of the piperidine ring is evident in the diverse range of biological targets modulated by piperidine-containing compounds. These include monoamine transporters (dopamine, serotonin, and norepinephrine (B1679862) transporters) nih.govacs.orgnih.gov, sigma receptors nih.govrsc.org, opioid receptors nih.govresearchgate.net, and various enzymes and ion channels. This structural motif is being explored for the treatment of a multitude of conditions, including neurological and psychiatric disorders nih.govacs.org, cancer nih.govresearchgate.net, and pain. For example, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown cytotoxic effects against various cancer cell lines. nih.gov

Future research should involve systematic screening of this compound and a library of its analogues against a broad panel of biological targets. This can be achieved through high-throughput screening campaigns. Computational methods can also aid in this exploration by predicting potential drug-target interactions based on the chemical structure of the compound and the genomic information of potential targets. nih.gov Such an approach could uncover entirely new therapeutic applications for this class of compounds, expanding their potential clinical utility.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Detailed Research Findings:

Machine learning models have demonstrated considerable success in predicting complex chemical properties. For instance, deep neural networks (DNNs) have been developed to predict the enantioselectivity of catalytic reactions, which is highly relevant for the synthesis of chiral molecules like this compound. rsc.org Other ML models, including random forests and multilayer perceptrons, have been successfully used to predict the specific optical rotation of chiral molecules, a key characteristic for stereochemical assignment. nih.govresearchgate.net

In the realm of compound design, generative AI models can propose novel molecular structures de novo that are optimized for specific biological targets and desired physicochemical properties. nih.govnih.gov These models learn from vast datasets of known molecules and their activities to generate new chemical entities with a high probability of success. nih.gov Furthermore, AI can be used to predict drug-target interaction networks, helping to identify potential new targets for existing compounds or to design molecules that interact with specific targets. nih.gov

Future research on this compound should leverage these AI and ML technologies. By training models on existing data for piperidine derivatives, it will be possible to predict the biological activities of virtual analogues, prioritize the most promising candidates for synthesis, and even design novel compounds with enhanced potency, selectivity, and drug-like properties. This data-driven approach has the potential to dramatically reduce the time and resources required to develop new therapeutic agents based on this chemical scaffold. emanresearch.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (R)-3-Methyl-4-(piperidin-2-yl)phenol, and how can stereoselectivity be ensured?

- Methodology :

- Retrosynthetic Analysis : Break the molecule into phenol and piperidine precursors. Use protecting groups (e.g., Boc for amines) to prevent side reactions.

- Stereoselective Synthesis : Employ chiral catalysts (e.g., Evans auxiliaries) or enzymatic resolution for the (R)-configuration.

- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, 70:30 water/acetonitrile mobile phase) .

- Key Considerations : Monitor reaction intermediates using TLC and intermediate characterization (NMR, IR) to avoid racemization.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 6.5–7.2 ppm) and piperidine protons (δ 1.2–3.0 ppm). ¹³C NMR confirms quaternary carbons.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Polarimetry : Measure optical rotation ([α]ᴅ²⁵) to confirm enantiomeric purity (>98% ee) .

- Validation : Cross-reference with computational predictions (DFT) for NMR chemical shifts.

Q. How should researchers assess the purity of this compound?

- Methodology :

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm. Mobile phase: 0.1% TFA in water/acetonitrile (gradient elution). Purity >99% is acceptable for biological assays .

- Melting Point : Compare observed mp (e.g., 145–147°C) to literature values.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can discrepancies between computational conformational models and experimental X-ray data be resolved?

- Methodology :

- X-ray Crystallography : Use ORTEP-III to generate thermal ellipsoid plots and validate bond angles/distances. Refine structures with SHELX .

- DFT Optimization : Compare gas-phase DFT models (B3LYP/6-31G*) with solid-state crystallographic data. Account for crystal packing effects.

- Solvent Correction : Apply implicit solvent models (e.g., PCM) to simulations for solution-phase comparisons .

Q. What experimental approaches address conflicting bioactivity data across assay systems?

- Methodology :

- Assay Standardization : Control solvent (DMSO concentration ≤0.1%), pH, and temperature. Use orthogonal assays (e.g., fluorescence-based vs. radioligand binding).

- Metabolic Stability Tests : Incubate with liver microsomes to assess compound degradation.

- Data Normalization : Express activity as % inhibition relative to positive/negative controls. Replicate experiments across 3+ independent trials .

Q. How can stereochemical stability be evaluated under varying pH and temperature conditions?

- Methodology :

- Chiral HPLC Monitoring : Analyze samples stored at 4°C, 25°C, and 40°C over 30 days. Use a Chiralpak AD-H column (heptane/ethanol mobile phase).

- Circular Dichroism (CD) : Track changes in Cotton effects at 220–280 nm to detect racemization.

- Accelerated Stability Studies : Expose the compound to pH 2–9 buffers and measure degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.